Home > Products > Screening Compounds P50918 > 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine
3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine - 862368-63-6

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

Catalog Number: EVT-1661019
CAS Number: 862368-63-6
Molecular Formula: C11H15N5
Molecular Weight: 217.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound is a novel N-pyrazolyl imine synthesized via an ambient-temperature condensation reaction. The reaction involves 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde in methanol using magnesium sulfate as a drying agent [, ].

    Compound Description: This N-heterocyclic amine is synthesized through a one-pot, two-step solvent-free condensation/reduction reaction. The reaction utilizes 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde as starting materials [].

    Compound Description: This compound features a 3-nitrophenyl group attached to the N1 position of the pyrazole ring []. Its crystal structure reveals the formation of sheets through N—H⋯N and N—H⋯O hydrogen bonds between molecules.

    Compound Description: This group of compounds incorporates a 5-methyl-1,3-benzoxazol-2-yl moiety at the N1 position of the pyrazole ring []. These derivatives demonstrated notable antitumor and antibacterial activities in vitro.

    Compound Description: This compound features a ferrocenyl group at the C3 position and a pyridin-2-yl group at the N1 position of the pyrazole ring []. Its crystal structure and supramolecular characteristics were analyzed using single-crystal X-ray diffraction and Hirshfeld surface analysis.

    Compound Description: This Schiff base compound contains a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group connected to a phenol ring via an imine linkage [, ]. Its structure, infrared and UV-Vis data have been studied both experimentally and theoretically using DFT calculations.

    Compound Description: This series of compounds consists of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group linked to a chromene moiety via a urea bridge []. They are classified as novel p38 MAPK inhibitors.

    Compound Description: These compounds comprise a series of N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides with various substituents on the benzyl ring [, ]. Their crystal structures reveal diverse hydrogen-bonding patterns, influencing their solid-state packing arrangements.

    Compound Description: This compound features a complex structure with a 3-tert-butyl-1-[3-(hydroxymethyl)phenyl]-1H-pyrazol-5-yl core linked to a pyridine-2-carboxamide moiety via a urea bridge and a fluorophenoxy spacer [, ]. It acts as a VEGFR kinase inhibitor and demonstrates potential for cancer treatment.

    Compound Description: This compound consists of a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl group connected to a quinolin-2(1H)-one moiety via an imine linkage []. The crystal structure reveals the formation of chains through π-stacking interactions between hydrogen-bonded dimers.

    Compound Description: This compound is a product of a microwave-mediated reaction between 3-tert-butyl-N-4-chlorobenzyl-1-phenyl-1H-pyrazol-5-amine and 4-chlorobenzaldehyde []. The structure shows the formation of sheets via π-π stacking interactions between hydrogen-bonded dimers.

    Compound Description: This asymmetric ligand features a phenyl group at C3 and a pyridin-2-yl group at N1 of the pyrazole ring []. It exhibits crystallographic symmetry higher than its molecular symmetry and displays supercooling properties.

    Compound Description: These compounds are synthesized via a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, 5,5-dimethylcyclohexane-1,3-diones, and 1H-pyrazole-5-carbaldehydes []. They exhibit cytotoxic potential against HeLa and DU145 cancer cells.

    Compound Description: HANTP and its metal and nitrogen-rich salts are investigated as potential energetic materials []. They possess high densities, thermal stabilities, and positive heats of formation.

    Compound Description: This compound is synthesized by cycloaddition of 2-[2-(methylsulfanyl)pyrimidin-4-yl]-3-oxopropanenitrile with (tetrahydrofuran-3-yl)hydrazine dihydrochloride followed by N-methylation [].

    Compound Description: This compound is the enantiomer of the racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine, obtained by chiral separation []. It possesses the R configuration at the chiral center of the tetrahydrofuranyl group.

    Compound Description: This compound is the N-methylated derivative of (R)-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine [], possessing the R configuration at the tetrahydrofuranyl group's chiral center.

    Compound Description: This compound consists of two pyrazole rings connected by a pyridinyl group. Each pyrazole ring bears a phenyl group at the N1 position and an amino group at the C5 position [].

    Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-5-yl group with an acetyl group at N1 and a 3-nitrobenzoate group attached to the amino group at C5 []. Intramolecular hydrogen bonds influence the molecule's conformation.

    Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-5-yl group with a N'-hydroxy-nitrobenzimidamide group attached to the nitrogen at the C5 position []. A method for its determination using reversed-phase HPLC has been developed.

    Compound Description: This compound is an intermediate in the synthesis of PROTAC molecule PRO1, designed to target mTOR [, ]. It features a pyrazole[3,4-d]pyrimidine core with a tert-butyl 3-(2-ethoxy)propionate group at N1 and 2-aminobenzo[d]oxazol-5-yl and amino groups at C3 and C4, respectively.

    Compound Description: This compound features a 1H-pyrazol-5-amine core substituted with a 4-fluorophenyl group at C4, a 4-nitrophenyl group at N1, and a pyridin-4-yl group at C3 []. The crystal structure reveals intermolecular hydrogen bonds influencing the packing arrangement.

    Compound Description: This compound consists of a 1-methyl-1H-pyrazol-5-yl group linked to a piperidine ring, which is further functionalized with a tert-butyl carboxylate group []. The pyrazole and piperidine rings adopt a non-planar conformation.

    Compound Description: This compound features a 1-methyl-1H-pyrazol-4-yl group linked to an isoquinoline ring, which also bears a 6-chloro-3-nitropyridin-2-yl substituent []. It exhibits inhibitory activity against specific kinases with a cysteine residue in their hinge region.

    Compound Description: These compounds feature a 1H-pyrazol-4-yl group with nitro groups at C3 and C5, linked to a 1H-tetrazol-5-amine moiety []. These compounds and their salts are investigated as potential high-energy density materials (HEDMs) due to their high densities, thermal stabilities, and insensitivity to impact.

    Compound Description: This compound contains a 5-methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yl group connected to a morpholine ring via an ethoxy linker []. It acts as a potent and selective σ(1) receptor antagonist and shows promising antinociceptive effects in preclinical models of pain.

    Compound Description: These compounds feature a 4,5-dihydro-3-methyl-1H-pyrazol-5-imine core substituted with a benzo[d]thiazol-2-ylmethyl group at N1 and various aryl groups on the imine nitrogen []. Biological evaluation revealed that derivatives with chlorine substituents exhibited greater toxicity towards various bacteria.

    Compound Description: These compounds comprise a 3-phenyl-1H-pyrazol-1-yl core with a 2-chloropyridin-4-yloxy group at C5 and a 2-(4-substituted phenyl)-N,N-dimethylethen-1-amine moiety at N1 []. They exhibit promising cytotoxic activity against the MCF7 breast cancer cell line.

    Compound Description: This compound contains a 2,3-dihydro-1H-pyrazol-2-yl core with an ethyl acetate group at C2, a benzenesulfonyl group at N1, and an amino group at C5 []. The crystal structure demonstrates the influence of hydrogen bonding on the molecular conformation and packing arrangement.

    Compound Description: This compound features a 3-tert-butyl-1H-pyrazol-1-yl group connected to a 1,3,5-triazine-2,4(1H,3H)-dione moiety via a diazenyl linker []. The crystal structure shows the formation of hydrogen-bonded chains involving water molecules and 1-methylpyrrolidin-2-one.

    Compound Description: This complex compound contains two 3-tert-butyl-1H-pyrazol-1-yl groups linked to a central 1,4-dihydro-1,3,5-triazine ring via diazenyl bridges []. The sodium ion is coordinated by nitrogen atoms from the ligands and oxygen atoms from methanol and phenol molecules.

    Compound Description: This compound features a 1-tert-butyl-3-(trifluoromethyl)-1H-pyrazol-5-yl group esterified with 4-chlorobenzoic acid []. The crystal structure highlights the non-planar conformation of the benzene and pyrazole rings.

    Compound Description: These compounds contain a 3-methyl-1H-pyrazol-5(4H)-one or 3-methyl-1H-pyrazol-5-amine core linked to a 1H-imidazo(4,5-b)pyridin-2-yl moiety via a phenylthiomethyl bridge [].

    Compound Description: These four compounds are synthesized and investigated as potential energetic materials []. They feature different arrangements of tetrazole and pyrimidine rings, highlighting the versatility of these heterocycles in energetic material design.

    Compound Description: These copper(II) complexes incorporate a tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine ligand, coordinating to the copper center through the pyrazole nitrogen atoms []. These complexes show potent anticancer activity against various human cancer cell lines.

    Compound Description: GDC-0994 is a potent and orally bioavailable inhibitor of extracellular signal-regulated kinase 1/2 (ERK1/2) []. It features a 1-methyl-1H-pyrazol-5-yl group linked to a pyrimidin-4-yl ring, which is further connected to a substituted pyridin-2(1H)-one moiety.

    Compound Description: This compound features a 5-tert-butyl-1H-pyrazol-3-yl group linked to a benzimidazole ring, which is further substituted with a 4-bromophenyl group and a methyl carboxylate group []. The crystal structure showcases the influence of hydrogen bonding on the molecular packing arrangement.

    Compound Description: These compounds feature a pyrimidin-2-yl core substituted with a 3-phenyl-1H-pyrazol-4-yl group and various other substituents [, ]. They are reported as potential IGF-IR inhibitors with potential applications in treating proliferative diseases.

Overview

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is a compound that has garnered attention in the field of organic chemistry due to its potential applications in medicinal chemistry and material science. This compound is characterized by a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The presence of a pyrimidine moiety enhances its pharmacological profile, making it a subject of interest in drug design and development.

Source

The compound can be synthesized through various methods, often involving the condensation of specific precursors under controlled conditions. Research articles and chemical databases provide detailed methodologies for its synthesis and characterization, which are crucial for understanding its properties and applications.

Classification

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine falls under the classification of heterocyclic compounds. It is specifically categorized as a pyrazole derivative due to the presence of the pyrazole ring, which consists of five members with two nitrogen atoms. The compound also contains a pyrimidine ring, further classifying it within nitrogen-containing heterocycles.

Synthesis Analysis

Methods

The synthesis of 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves the condensation reaction between 3-tert-butyl-1H-pyrazol-5-amine and pyrimidine derivatives. A common method includes using solvents like methanol or ethanol under ambient temperature conditions, often employing drying agents such as magnesium sulfate to facilitate the reaction.

Technical Details

  1. Reagents: The primary reagents include 3-tert-butyl-1H-pyrazol-5-amine and pyrimidine derivatives.
  2. Conditions: Reactions are generally carried out at room temperature with stirring for several hours.
  3. Purification: Post-reaction, the mixture is filtered, and solvents are removed using rotary evaporation. The crude product is purified using techniques such as flash chromatography.
Molecular Structure Analysis

Structure

The molecular formula of 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine is C13H18N4C_{13}H_{18}N_{4}. The structure features:

  • A pyrazole ring (five-membered ring with two nitrogen atoms).
  • A pyrimidine moiety (six-membered ring with two nitrogen atoms).

Data

Structural characterization can be performed using techniques such as Nuclear Magnetic Resonance spectroscopy (NMR), Infrared spectroscopy (IR), and Mass Spectrometry (MS). These methods help confirm the molecular structure and elucidate functional groups present in the compound.

Chemical Reactions Analysis

Reactions

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine can engage in various chemical reactions typical for amines and heterocycles:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Condensation Reactions: It can form imines or other derivatives through condensation with aldehydes or ketones.
  3. Cyclization: Under certain conditions, it may undergo cyclization reactions leading to more complex structures.

Technical Details

The reaction pathways often depend on the substituents on the pyrazole and pyrimidine rings, influencing reactivity and selectivity in synthetic applications.

Mechanism of Action

Process

The mechanism of action for compounds like 3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine typically involves interaction with biological targets such as enzymes or receptors. The pyrazole ring may facilitate binding through hydrogen bonding or π-stacking interactions due to its electron-rich nature.

Data

Studies have shown that modifications on the pyrazole or pyrimidine rings can significantly impact biological activity, indicating that structure–activity relationships are crucial for optimizing therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The compound exhibits typical physical properties associated with organic amines:

  • Melting Point: Determined through differential scanning calorimetry.
  • Solubility: Generally soluble in polar solvents like water and methanol due to the presence of amino groups.

Chemical Properties

Key chemical properties include:

  1. Stability: Stable under ambient conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amine group.

Relevant data from spectroscopic studies provide insights into vibrational modes and electronic transitions, aiding in understanding its reactivity profile.

Applications

Scientific Uses

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine has several potential applications:

  1. Medicinal Chemistry: Investigated for its potential as an anti-inflammatory or anticancer agent.
  2. Material Science: Studied for incorporation into polymers or as ligands in coordination chemistry.
  3. Biological Research: Used as a tool compound to explore biochemical pathways involving nitrogen-containing heterocycles.

Research continues to explore its full potential across various fields, emphasizing the importance of ongoing synthesis and characterization efforts to unlock new applications.

Properties

CAS Number

862368-63-6

Product Name

3-tert-butyl-1-(pyrimidin-2-yl)-1H-pyrazol-5-amine

IUPAC Name

5-tert-butyl-2-pyrimidin-2-ylpyrazol-3-amine

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

InChI

InChI=1S/C11H15N5/c1-11(2,3)8-7-9(12)16(15-8)10-13-5-4-6-14-10/h4-7H,12H2,1-3H3

InChI Key

MTKDCIMCMVHWMT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=NC=CC=N2

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)N)C2=NC=CC=N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.